2-(Benzyloxy)-4-nitroaniline
Overview
Description
2-(Benzyloxy)-4-nitroaniline (2-BNA) is an organic compound that is used in a wide variety of scientific research applications. Its chemical structure consists of a benzene ring connected to an amine group, and a nitro group attached to the amine. 2-BNA is a colorless solid with a melting point of approximately 50 °C. It is soluble in organic solvents, such as acetone, and is insoluble in water. 2-BNA has been used for a variety of research applications including as a reagent for organic synthesis, as an inhibitor of enzyme activity, and as a chromogenic probe for measuring the activity of certain enzymes.
Scientific Research Applications
Organic Synthesis Applications
- Synthesis of Benzimidazoles: 2-Nitroanilines, including 2-(Benzyloxy)-4-nitroaniline, are used in the synthesis of benzimidazoles. This process involves a one-pot cascade process, including N-alkylation-cyclization-O-alkylation, producing 2-aryl-1-benzyloxy- and 1-allyloxy-2-vinyl- derivatives with high yields (Gardiner et al., 1995).
Molecular Electronics
- Negative Differential Resistance in Electronic Devices: Molecules containing nitroamine redox centers, such as this compound, exhibit negative differential resistance in molecular electronic devices. These molecules have shown significant on-off peak-to-valley ratios, indicating potential applications in nanoscale electronics (Chen et al., 1999).
Spectroscopy and Material Science
Spectroscopic Analysis and Charge Transfer Interaction Studies
Detailed spectroscopic analysis of compounds like this compound provides insights into charge transfer interactions, molecular geometry, and hybridization properties. Such studies are crucial in understanding the properties of insecticides and other related compounds (D. Arul Dhas et al., 2015).
Synthesis of Nonlinear Optical Materials
Derivatives of 4-nitroaniline, including those with benzyl substitutions, have been synthesized and examined for their nonlinear optical properties. These materials, like N-benzyl-MNA, show promising results in terms of second harmonic generation activity, making them suitable for nonlinear optics applications (Hashimoto et al., 1997).
Photocatalysis and Environmental Applications
- Photocatalytic Degradation Studies: The photocatalytic degradation of nitroanilines, including this compound, is an area of interest in environmental science. Research on photocatalytic degradation in the presence of TiO2 and UV radiation helps understand the decomposition of such compounds, which is essential for environmental remediation (Satyen Gautam et al., 2005).
properties
IUPAC Name |
4-nitro-2-phenylmethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c14-12-7-6-11(15(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBQGZCBYVALOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379699 | |
Record name | 2-(benzyloxy)-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25945-96-4 | |
Record name | 2-(benzyloxy)-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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